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Compound of Interest

Compound Name: Methyl 3-aminobenzoate

Cat. No.: B107801

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for
Methyl 3-aminobenzoate (CAS 4518-10-9), a vital building block in the synthesis of
pharmaceuticals and other complex organic molecules. The following sections detail its
characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS), supported by generalized experimental protocols for data acquisition.

Core Spectroscopic Data

The empirical formula for Methyl 3-aminobenzoate is CsHsNOz, with a molecular weight of
151.16 g/mol . The structural and spectroscopic data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule.

Table 1: *H NMR Spectroscopic Data for Methyl 3-aminobenzoate
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Chemical Shift (8) ppm Multiplicity Assighment
7.41 Singlet Aromatic H
7.35 Doublet Aromatic H
7.20 Triplet Aromatic H
6.84 Doublet Aromatic H
3.88 Singlet -OCHs (Ester)
3.80 (broad) Singlet -NHz2 (Amine)

Solvent: CDCIs, Frequency: 399.65 MHz

Table 2: 13C NMR Spectroscopic Data for Methyl 3-aminobenzoate[1]

Chemical Shift (6) ppm

Assignment

168.5 C=0 (Ester Carbonyl)
150.3 Aromatic C-N
133.9 Aromatic C-H
131.2 Aromatic C-COOCHS3
116.5 Aromatic C-H
116.1 Aromatic C-H
110.5 Aromatic C-H
51.3 -OCHs (Ester Methyl)

Solvent: CDCIs, Frequency: 75 MHz[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.
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Table 3: Key IR Absorption Bands for Methyl 3-aminobenzoate[2]

Functional Group

Wavenumber (cm~2) Vibration Type .

Assignment
3334 N-H Stretch Primary Amine (-NHz2)
3100, 3063 C-H Stretch (sp?) Aromatic C-H
2956 C-H Stretch (sp?3) Methyl C-H (-OCH?5)
1721 C=0 Stretch Ester Carbonyl

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, confirming the molecular weight and offering clues to its structure.

Table 4: Mass Spectrometry Data for Methyl 3-aminobenzoate (Electron lonization)

m/z (Mass/Charge Ratio) Interpretation
151 [M]* Molecular lon
120 [M - OCHs]*

92 [M - COOCHs]*

Data sourced from NIST Mass Spectrometry Data Center.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.
Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of purified Methyl 3-aminobenzoate in 0.5-0.7 mL of
a suitable deuterated solvent (e.g., CDCIs). Transfer the solution to a clean NMR tube.
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 Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane
(TMS), to provide a reference peak at O ppm.

» Data Acquisition: Place the NMR tube into the spectrometer. Acquire the *H NMR spectrum,
followed by the 13C NMR spectrum. For 13C NMR, a larger number of scans is typically
required due to the low natural abundance of the 13C isotope.

» Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Calibrate the chemical shift scale using the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

o Sample Preparation (KBr Pellet Method): Grind a few milligrams of solid Methyl 3-
aminobenzoate with approximately 100 mg of dry potassium bromide (KBr) powder using
an agate mortar and pestle. Press the resulting mixture into a thin, transparent pellet using a
hydraulic press.

e Background Spectrum: Place the KBr pellet holder (without the sample pellet) in the
spectrometer and run a background scan to account for atmospheric CO2 and water vapor.

o Sample Spectrum: Place the sample pellet into the holder and acquire the IR spectrum.
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

» Data Analysis: Identify the positions of the major absorption bands and correlate them to the
corresponding functional group vibrations.

Mass Spectrometry (Electron lonization - El)

o Sample Introduction: Introduce a small amount of the volatile sample into the mass
spectrometer, often via a direct insertion probe or after separation by gas chromatography
(GC). The sample is vaporized in a high vacuum environment.

 |onization: Bombard the gaseous molecules with a high-energy electron beam (typically 70
eV). This process ejects an electron from the molecule, creating a positively charged
molecular ion ([M]*) and causing fragmentation.

o Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-
charge (m/z) ratio using a magnetic or electric field.
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« Detection: The separated ions are detected, and their abundance is recorded, generating a
mass spectrum that plots relative intensity versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic
compound like Methyl 3-aminobenzoate using the described spectroscopic techniques.

Mass Spectrometry NMR Spectroscopy
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Spectroscopic analysis workflow for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Analysis of Methyl 3-aminobenzoate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b107801#spectroscopic-data-for-methyl-3-
aminobenzoate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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